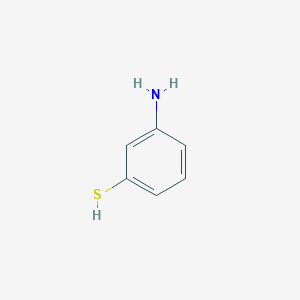

3-Aminobenzolthiol

Übersicht

Beschreibung

3-Aminothiophenol, also known as 3-Aminothiophenol, is a useful research compound. Its molecular formula is C6H7NS and its molecular weight is 125.19 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Aminobenzenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Aminothiophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminothiophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Benzothiazolverbindungen

3-Aminobenzolthiol spielt eine entscheidende Rolle bei der Synthese von Benzothiazolverbindungen . Diese Verbindungen sind im Bereich der Biochemie und pharmazeutischen Chemie aufgrund ihrer hohen pharmazeutischen und biologischen Aktivität von Bedeutung . Der Syntheseprozess umfasst die Kondensation von this compound mit Aldehyden, Ketonen, Säuren oder Säurechloriden .

Grüne Chemie

Die Verbindung wird in der grünen Chemie für die Synthese von Benzothiazolverbindungen verwendet . Der Prozess beinhaltet die Cyclisierung von Thioamid oder Kohlendioxid (CO2) als Rohstoffe .

Biochemie und pharmazeutische Chemie

Benzothiazole, synthetisiert unter Verwendung von this compound, haben eine breite Palette biologischer Aktivitäten, darunter Antikrebs-, Antibakterien-, Antituberkulose-, Antidiabetika-, Anthelminthika-, Antitumor-, Antiviral-, Antioxidations-, Entzündungshemmer-, Anti-Glutamat- und Anti-Parkinsonismus-, Antikonvulsiva-, Muskelrelaxans-Aktivitäten und mehr .

Synthesestrategien von 2-Arylbenzothiazol

This compound wird in den Synthesestrategien von 2-Arylbenzothiazol verwendet . Die 2. Position von Benzothiazol ist die aktivste Stelle, die 2-Arylbenzothiazol zu glückverheißenden Gerüsten in der pharmazeutischen Chemie macht .

Biologische und industrielle Anwendungen

2-Arylbenzothiazole, synthetisiert unter Verwendung von this compound, haben riesige biologische und industrielle Anwendungen . Sie werden als elektrolumineszierender Emitter in OLEDs verwendet

Safety and Hazards

3-Aminobenzenethiol is harmful if swallowed and causes severe skin burns and eye damage . It is also a combustible liquid . Safety measures include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials have been reported . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

Wirkmechanismus

Target of Action

3-Aminobenzenethiol, also known as 3-Aminothiophenol, is a key compound used in the synthesis of benzothiazole compounds . Benzothiazoles have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects . Therefore, the primary targets of 3-Aminobenzenethiol are the biochemical pathways involved in these biological activities.

Mode of Action

The mode of action of 3-Aminobenzenethiol is primarily through its role in the synthesis of benzothiazole compounds. It is used in the condensation with aldehydes, ketones, acids, and acyl chlorides, and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The resulting benzothiazole compounds then interact with their respective targets to exert their biological effects.

Biochemical Pathways

The biochemical pathways affected by 3-Aminobenzenethiol are those involved in the synthesis of benzothiazole compounds. The compound is used in various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The resulting benzothiazole compounds can then interact with various biochemical pathways to exert their biological effects.

Result of Action

The result of the action of 3-Aminobenzenethiol is the synthesis of benzothiazole compounds, which have been found to exhibit a wide range of biological activities . These include anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects, among others .

Action Environment

The action of 3-Aminobenzenethiol is influenced by various environmental factors. For instance, the synthesis of benzothiazole compounds from 3-Aminobenzenethiol involves reactions that are carried out at specific temperatures . Additionally, the stability and efficacy of the resulting benzothiazole compounds may be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.

Biochemische Analyse

Biochemical Properties

It is known that 3-Aminobenzenethiol can participate in condensation reactions with aldehydes, ketones, acids, and acyl chlorides . These reactions could potentially involve enzymes, proteins, and other biomolecules, but specific interactions have not been reported .

Molecular Mechanism

It is known to participate in condensation reactions, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

3-aminobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFUEVDMVNIOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177488 | |

| Record name | 3-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22948-02-3 | |

| Record name | 3-Aminothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22948-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022948023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28JQS4Q5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

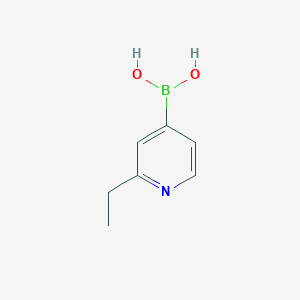

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)